

A Comparative Guide to Wnt Activation: Cazpaullone vs. BIO (6-bromoindirubin-3'-oxime)

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Compound of Interest

Compound Name: Cazpaullone

Cat. No.: B1668657

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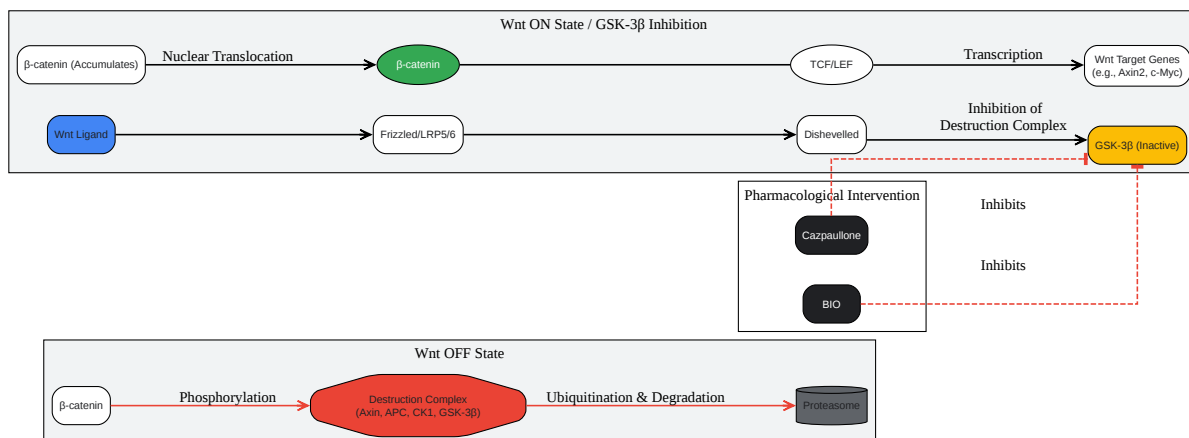
This guide provides a detailed comparison of two prominent small molecule activators of the Wnt signaling pathway: **Cazpaullone** and BIO (6-bromoindirubin-3'-oxime). Both compounds function by inhibiting Glycogen Synthase Kinase 3 β (GSK-3 β), a key negative regulator of the canonical Wnt pathway. This inhibition leads to the stabilization and nuclear translocation of β -catenin, culminating in the activation of Wnt target gene transcription. While both molecules share a common mechanism, their potency, selectivity, and documented biological effects exhibit notable differences.

Mechanism of Action: Targeting GSK-3 β to Unleash Wnt Signaling

The canonical Wnt signaling pathway is pivotal in embryonic development, tissue homeostasis, and regeneration. In the absence of a Wnt ligand, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and GSK-3 β phosphorylates β -catenin, targeting it for ubiquitination and proteasomal degradation. The binding of a Wnt ligand to its receptor complex (Frizzled and LRP5/6) leads to the inactivation of the destruction complex.

Cazpaullone and BIO bypass the need for a Wnt ligand by directly inhibiting GSK-3 β . This inhibition prevents the phosphorylation of β -catenin, allowing it to accumulate in the cytoplasm and subsequently translocate to the nucleus. In the nucleus, β -catenin associates with T-cell

factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to initiate the transcription of Wnt target genes.



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